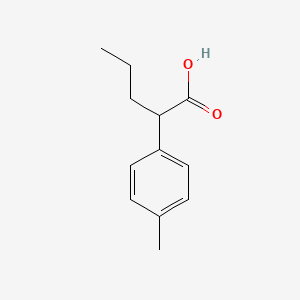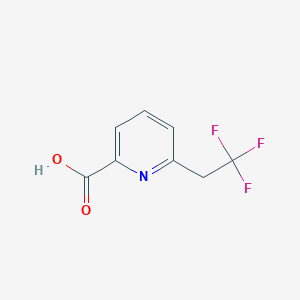
6-(2,2,2-Trifluoroethyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-(2,2,2-trifluoroéthyl)picolinique est un composé organique de formule moléculaire C8H6F3NO2. Il s’agit d’un dérivé de l’acide picolinique, où l’atome d’hydrogène en position 6 du cycle pyridine est remplacé par un groupe 2,2,2-trifluoroéthyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 6-(2,2,2-trifluoroéthyl)picolinique implique généralement la réaction du bromure de 2,2,2-trifluoroéthyle avec l’acide picolinique en conditions basiques. La réaction est effectuée en présence d’une base telle que le carbonate de potassium dans un solvant approprié tel que le diméthylformamide (DMF). Le mélange réactionnel est chauffé pour favoriser la réaction de substitution, conduisant à la formation du produit souhaité .
Méthodes de production industrielle
À l’échelle industrielle, la production d’acide 6-(2,2,2-trifluoroéthyl)picolinique peut être réalisée par une voie de synthèse similaire, avec des optimisations pour les réactions à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu pour améliorer l’efficacité et le rendement de la réaction. Le produit est ensuite purifié à l’aide de techniques standard telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-(2,2,2-trifluoroéthyl)picolinique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts comme le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe trifluoroéthyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Réactions de substitution nucléophile utilisant des bases comme l’hydrure de sodium dans des solvants aprotiques polaires.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de divers dérivés substitués de l’acide picolinique.
Applications De Recherche Scientifique
L’acide 6-(2,2,2-trifluoroéthyl)picolinique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Etudié pour son potentiel de ligand en chimie de coordination et ses interactions avec les ions métalliques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques[][4].
Mécanisme D'action
Le mécanisme d’action de l’acide 6-(2,2,2-trifluoroéthyl)picolinique implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluoroéthyle améliore la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. Il peut se lier aux ions métalliques, formant des complexes stables qui peuvent moduler les activités enzymatiques et d’autres voies biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide picolinique : Le composé parent, sans le groupe trifluoroéthyle.
Acide 6-méthylpicolinique : Un dérivé avec un groupe méthyle en position 6.
Acide 2,2,2-trifluoroéthylbenzoïque : Un composé structurellement similaire avec un noyau d’acide benzoïque.
Unicité
L’acide 6-(2,2,2-trifluoroéthyl)picolinique est unique en raison de la présence du groupe trifluoroéthyle, qui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité du composé, sa lipophilie et sa capacité à former des interactions fortes avec les ions métalliques, ce qui le rend précieux dans diverses applications .
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
AHCIESZKNCSSHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)
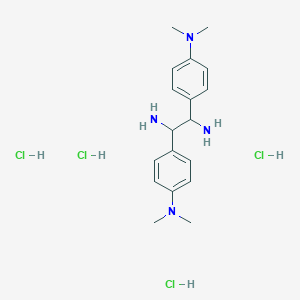

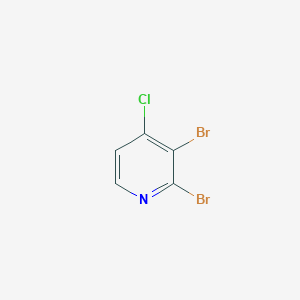

![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

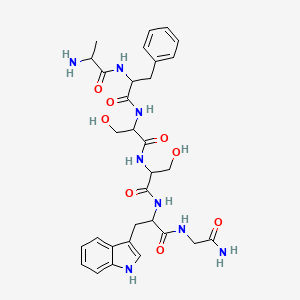
![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
